Cas no 1357624-58-8 (2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid)

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid
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- MDL: MFCD28752736
- インチ: 1S/C9H5ClF4O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16)
- InChIKey: IFPVVEVHBAIVMF-UHFFFAOYSA-N
- ほほえんだ: C1(CC(O)=O)=CC=C(C(F)(F)F)C(F)=C1Cl
計算された属性
- せいみつぶんしりょう: 255.991
- どういたいしつりょう: 255.991
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB276422-1 g |
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid; . |
1357624-58-8 | 1g |
€890.00 | 2022-09-01 | ||
abcr | AB276422-1g |
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid; . |
1357624-58-8 | 1g |
€890.00 | 2024-04-19 |
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidに関する追加情報
Introduction to 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid (CAS No. 1357624-58-8)
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1357624-58-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of halogenated aromatic carboxylic acids, a category known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of chloro, fluoro, and trifluoromethyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The synthesis and characterization of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid involve meticulous attention to detail to ensure high purity and yield. The introduction of fluorine atoms into the aromatic ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the chloro group provides a site for further functionalization, allowing chemists to explore various derivatives with tailored pharmacological profiles.
In recent years, there has been a growing interest in halogenated phenylacetic acids due to their demonstrated efficacy in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The structural motif of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid aligns well with this trend, as it combines the advantageous properties of halogenated aromatic compounds with the versatility of carboxylic acid functional groups.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutics. Preclinical studies have suggested that derivatives of halogenated phenylacetic acids may exhibit inhibitory activity against specific enzymes and receptors involved in disease pathogenesis. For instance, modifications to the trifluoromethyl group have been shown to enhance binding affinity and selectivity, which are essential for optimizing drug candidates.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorine atoms can significantly influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). By incorporating fluorine into 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid, researchers can fine-tune these parameters to improve overall drug performance. Furthermore, fluorine-labeled compounds are often more amenable to detection using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating structural elucidation and kinetic studies.
Recent advancements in computational chemistry have also contributed to the exploration of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid as a pharmacophore. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions can guide the design of next-generation analogs with improved potency and reduced side effects. By leveraging machine learning algorithms trained on large datasets of known drug interactions, scientists can accelerate the discovery process and identify promising candidates for further validation.
The pharmaceutical industry has long recognized the importance of structurally diverse compounds in addressing unmet medical needs. 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid exemplifies this principle by serving as a versatile building block for synthesizing novel molecules. Its halogenated aromatic core provides a scaffold that can be modified in numerous ways to achieve desired pharmacological effects. This flexibility is particularly valuable in hit-to-lead optimization campaigns, where small changes in structure can yield significant improvements in biological activity.
In conclusion, 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid (CAS No. 1357624-58-8) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it an attractive starting point for developing new therapeutic agents. As research continues to uncover new applications for halogenated phenylacetic acids, compounds like this one will undoubtedly play a crucial role in advancing drug discovery efforts worldwide.
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